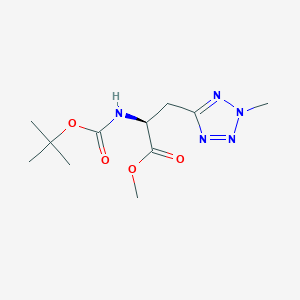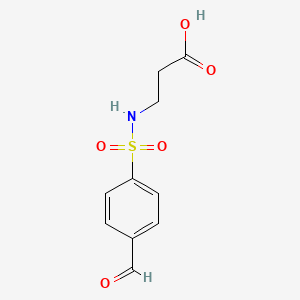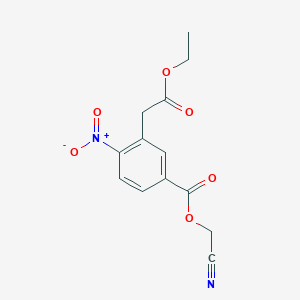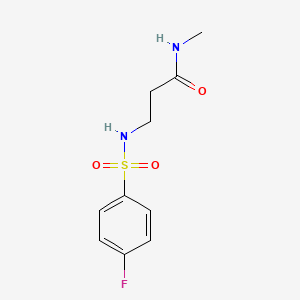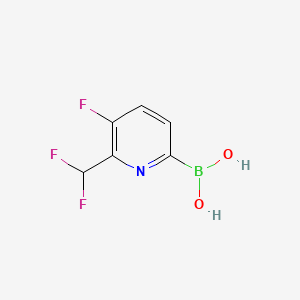
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with difluoromethyl and fluorine groups.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the borylation of halogenated pyridine derivatives using boron reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during Suzuki-Miyaura coupling . This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The difluoromethyl and fluorine substituents can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
Similar Compounds
(6-(Trifluoromethyl)-5-fluoropyridin-2-yl)boronic acid: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
(6-(Difluoromethyl)-4-fluoropyridin-2-yl)boronic acid: Similar structure but with the fluorine substituent at a different position.
Uniqueness
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring, which can significantly influence its reactivity and the types of products formed in chemical reactions .
特性
分子式 |
C6H5BF3NO2 |
|---|---|
分子量 |
190.92 g/mol |
IUPAC名 |
[6-(difluoromethyl)-5-fluoropyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6,12-13H |
InChIキー |
BGDTXPOECWQHRM-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=C(C=C1)F)C(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


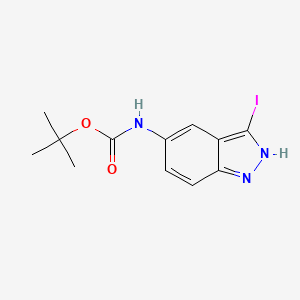
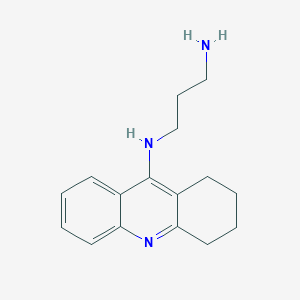
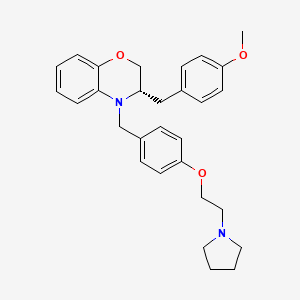
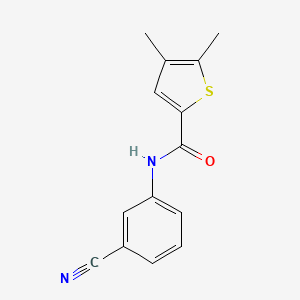
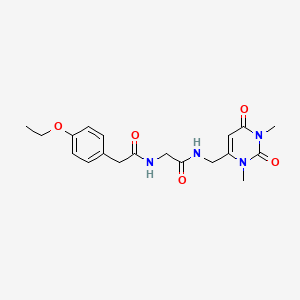

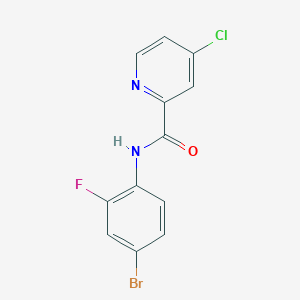

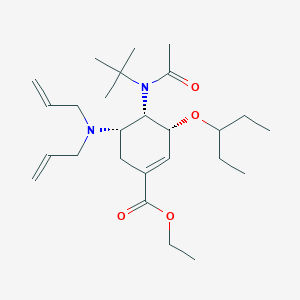
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
